Cas no 1802326-66-4 (JNJ-63533054)

JNJ-63533054 化学的及び物理的性質
名前と識別子
-
- (S)-3-Chloro-N-(2-oxo-2-((1-phenylethyl)amino)ethyl)benzamide
- JNJ 63533054
- 3-chloro-N-[2-oxo-2-[[(1S)-1-phenylethyl]amino]ethyl]benzamide
- JNJ63533054
- GTPL8766
- BDBM50132143
- compound 7c [PMID: 26396690]
- 3-Chloro-N-[(1-phenyl-ethylcarbamoyl)-methyl]-benzamide
- (S)-3-chloro-N-(2-oxo-2-(1-phenylethylamino)ethyl)benzamide
- Benzamide, 3-chloro-N-[2-oxo-2-[[(1S)-1-phenylethyl]amino]ethyl]-
- JNJ-63533054
- CHEMBL3633720
- 3-chloranyl-N-[2-oxidanylidene-2-[[(1S)-1-phenylethyl]amino]ethyl]benzamide
- HY-19838
- AS-71872
- s6425
- BRD-K19482962-001-01-8
- NCGC00486918-02
- 7ZQ
- 2-[(3-CHLOROPHENYL)FORMAMIDO]-N-[(1S)-1-PHENYLETHYL]ACETAMIDE
- AKOS027470248
- C73440
- 1802326-66-4
- EX-A2395
- SCHEMBL23975221
- CS-5478
- AC-35425
-
- MDL: MFCD29924732
- インチ: 1S/C17H17ClN2O2/c1-12(13-6-3-2-4-7-13)20-16(21)11-19-17(22)14-8-5-9-15(18)10-14/h2-10,12H,11H2,1H3,(H,19,22)(H,20,21)/t12-/m0/s1
- InChIKey: MWDVCHRYCKXEBY-LBPRGKRZSA-N
- SMILES: ClC1=C([H])C([H])=C([H])C(=C1[H])C(N([H])C([H])([H])C(N([H])[C@@]([H])(C([H])([H])[H])C1C([H])=C([H])C([H])=C([H])C=1[H])=O)=O
計算された属性
- 精确分子量: 316.0978555g/mol
- 同位素质量: 316.0978555g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 22
- 回転可能化学結合数: 5
- 複雑さ: 383
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 58.2
- XLogP3: 3.1
じっけんとくせい
- 密度みつど: 1.224±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 559.7±45.0°C at 760 mmHg
- Solubility: ほとんど溶けない(0.079 g/l)(25ºC)、
- 光学活性: [α]/D -89 to -99°, c = 1 in ethanol
JNJ-63533054 Security Information
- Signal Word:Warning
- 危害声明: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- 储存条件:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
JNJ-63533054 Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A159562-10mg |
(S)-3-Chloro-N-(2-oxo-2-((1-phenylethyl)amino)ethyl)benzamide |
1802326-66-4 | 98% | 10mg |
$39.0 | 2025-02-22 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3119-50 mg |
JNJ63533054 |
1802326-66-4 | 99.87% | 50mg |
¥3957.00 | 2022-02-28 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3119-100 mg |
JNJ63533054 |
1802326-66-4 | 99.87% | 100MG |
¥6522.00 | 2022-02-28 | |
S e l l e c k ZHONG GUO | S6425-25mg |
JNJ 63533054 |
1802326-66-4 | 99.73% | 25mg |
¥2678.16 | 2022-04-26 | |
ChemScence | CS-5478-100mg |
JNJ-63533054 |
1802326-66-4 | 99.38% | 100mg |
$828.0 | 2022-04-27 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3119-1 mL * 10 mM (in DMSO) |
JNJ63533054 |
1802326-66-4 | 99.87% | 1 mL * 10 mM (in DMSO) |
¥584.00 | 2022-02-28 | |
Ambeed | A159562-5mg |
(S)-3-Chloro-N-(2-oxo-2-((1-phenylethyl)amino)ethyl)benzamide |
1802326-66-4 | 98% | 5mg |
$31.0 | 2025-02-22 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | J881226-5mg |
JNJ-63533054 |
1802326-66-4 | ≥99% | 5mg |
¥562.50 | 2022-01-13 | |
S e l l e c k ZHONG GUO | S6425-5mg |
JNJ 63533054 |
1802326-66-4 | 99.73% | 5mg |
¥794.71 | 2023-09-15 | |
Ambeed | A159562-1g |
(S)-3-Chloro-N-(2-oxo-2-((1-phenylethyl)amino)ethyl)benzamide |
1802326-66-4 | 98% | 1g |
$686.0 | 2025-02-22 |
JNJ-63533054 関連文献
-
Sebastiaan Kuhne,Anne Cathrine N?hr,Ale? Marek,Tomá? Elbert,Anders Bue Klein,Hans Br?uner-Osborne,Petrine Wellendorph,Daniel Sejer Pedersen RSC Adv. 2016 6 947
JNJ-63533054に関する追加情報
Research Briefing on JNJ-63533054 (CAS: 1802326-66-4) in Chemical Biology and Pharmaceutical Applications
JNJ-63533054 (CAS: 1802326-66-4) is a novel small-molecule compound that has recently garnered significant attention in the field of chemical biology and drug discovery. This compound, developed by Johnson & Johnson, is being investigated for its potential therapeutic applications, particularly in the modulation of specific biological pathways implicated in various diseases. The unique chemical structure of JNJ-63533054, characterized by its CAS number 1802326-66-4, suggests promising interactions with target proteins, making it a subject of intense research.
Recent studies have focused on elucidating the mechanism of action of JNJ-63533054. Preliminary data indicate that the compound exhibits high selectivity and potency against its intended targets, which are often involved in inflammatory and oncogenic processes. In vitro and in vivo experiments have demonstrated its ability to inhibit key signaling pathways, such as the JAK-STAT pathway, which is critical in the pathogenesis of autoimmune diseases and certain cancers. These findings underscore the potential of JNJ-63533054 as a therapeutic agent.
The pharmacokinetic and pharmacodynamic profiles of JNJ-63533054 have also been a focal point of recent research. Studies have shown favorable absorption, distribution, metabolism, and excretion (ADME) properties, along with a manageable safety profile in preclinical models. These attributes are essential for advancing the compound into clinical trials. Furthermore, structural optimization efforts have been undertaken to enhance its bioavailability and reduce off-target effects, thereby improving its therapeutic index.
In addition to its primary indications, JNJ-63533054 is being explored for its potential in combination therapies. Synergistic effects have been observed when the compound is co-administered with other targeted therapies, suggesting that it could play a role in overcoming drug resistance in complex diseases. This multi-faceted approach highlights the versatility of JNJ-63533054 and its potential to address unmet medical needs.
Looking ahead, the development of JNJ-63533054 is poised to enter clinical phases, where its efficacy and safety will be further evaluated in human subjects. The compound's progress is closely monitored by the scientific community, as it represents a promising addition to the arsenal of targeted therapies. Continued research will be crucial to fully understand its therapeutic potential and to optimize its clinical application.
In conclusion, JNJ-63533054 (CAS: 1802326-66-4) exemplifies the innovative strides being made in chemical biology and pharmaceutical research. Its unique properties and promising preclinical data position it as a compelling candidate for further development. As research progresses, this compound may pave the way for new treatment paradigms in diseases with high unmet medical needs.
1802326-66-4 (JNJ-63533054) Related Products
- 5654-98-8(5H,6H,7H-pyrrolo[2,3-d]pyrimidine)
- 1403566-60-8(5-(2-Methylamino-pyrimidin-4-yl)-furan-2-carboxylic acid)
- 1806876-97-0(5-(Difluoromethyl)-2-fluoro-3-iodopyridine-4-acetic acid)
- 1427380-71-9(1-6-(aminomethyl)-2-methylpyridin-3-ylethan-1-ol dihydrochloride)
- 2229007-64-9(tert-butyl N-1-(4-methoxypiperidin-4-yl)-3-methylbutan-2-ylcarbamate)
- 1598842-20-6(4-Bromo-6-(3,5-dichlorophenyl)pyrimidine)
- 2034563-25-0(N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide)
- 2167013-26-3(1-(tert-butylsulfamoyl)cyclobutane-1-carboxylic acid)
- 2172002-30-9(4-(1-amino-3,5-dimethylcyclohexyl)thian-4-ol)
- 1529227-15-3(1-(3-bromo-4-chlorophenyl)cyclopropylmethanamine)

